Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate
Description
Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate is a bicyclic compound featuring a tricyclic framework with oxygen (oxa) and nitrogen (diaza) heteroatoms. Its structure includes a tert-butyl carboxylate ester group, which enhances solubility and stability, making it valuable in pharmaceutical and materials science research.
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-7-6-13-12(8-19)10-22-9-11-4-5-14(20)18-15(11)13/h4-5,12-13H,6-10H2,1-3H3,(H,18,20) |
InChI Key |
OZYFGEGKQHSHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)COCC3=C2NC(=O)C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[94002,7]pentadeca-2(7),5-diene-13-carboxylate typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hypervalent iodine oxyacids for oxidation and metal hydrides for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of advanced materials and as a precursor for other complex compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxo and diazatricyclo groups play a crucial role in its reactivity and binding properties. The pathways involved may include enzyme inhibition or activation, depending on the specific application and target molecule .
Comparison with Similar Compounds
Key Observations :
- The target compound lacks sulfur atoms, unlike the dithia-aza tetracyclic system in , which may reduce metabolic stability but improve synthetic accessibility .
- The tert-butyl carboxylate group is a common feature in and the target compound, suggesting shared applications in prodrug design or crystallographic studies .
Computational and Proteomic Comparisons
- Graph Theory : Structural similarity can be quantified using graph-based methods, which compare molecular connectivity (e.g., tricyclic frameworks) more accurately than SMILES strings or bit-vector fingerprints .
- CANDO Platform: Unlike traditional SAR, CANDO evaluates proteomic interaction signatures rather than structural similarity. For example, compounds with divergent structures but overlapping proteomic profiles (e.g., tricyclics vs.
Hydrogen Bonding and Crystallography
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
